Cas no 1418193-04-0 ((3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate)

(3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring both fluorine and hydroxyl functional groups, making it a valuable intermediate in pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection during multi-step reactions. The stereospecific (3S) configuration ensures precise control in asymmetric synthesis, while the fluorine substituent can influence metabolic stability and binding affinity in bioactive molecules. The hydroxyl group provides a handle for further functionalization. This compound is particularly useful in the development of CNS-targeting drugs and enzyme inhibitors, where fluorinated heterocycles are often employed. Its high purity and well-defined structure support reproducible results in medicinal chemistry applications.
(3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate structure
1418193-04-0 structure
商品名:(3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS番号:1418193-04-0
MF:C10H18FNO3
メガワット:219.25322675705
CID:4822964
PubChem ID:66612033

(3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (3S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-butyl (3S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
    • tert-butyl (3S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
    • SCHEMBL168872
    • PS-19143
    • (3S)-1-Boc-3-fluoro-4-hydroxypiperidine
    • (3S)-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
    • 1418193-04-0
    • F89558
    • (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
    • インチ: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8?/m0/s1
    • InChIKey: XRNLYXKYODGLMI-JAMMHHFISA-N
    • ほほえんだ: F[C@H]1CN(C(=O)OC(C)(C)C)CCC1O

計算された属性

  • せいみつぶんしりょう: 219.12707160g/mol
  • どういたいしつりょう: 219.12707160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8
  • 疎水性パラメータ計算基準値(XlogP): 1

(3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A129008195-25g
(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
1418193-04-0 97%
25g
7,428.96 USD 2021-06-01
Alichem
A129008195-10g
(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
1418193-04-0 97%
10g
4,164.72 USD 2021-06-01
1PlusChem
1P01K0FO-100mg
(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
1418193-04-0 97%
100mg
$80.00 2024-06-20
Aaron
AR01K0O0-250mg
(3S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
1418193-04-0 97%
250mg
$97.00 2025-02-13
eNovation Chemicals LLC
Y1231310-25g
tert-butyl (3S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
1418193-04-0 97%
25g
$3795 2024-07-21
eNovation Chemicals LLC
Y1231310-5g
tert-butyl (3S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
1418193-04-0 97%
5g
$1015 2024-07-21
eNovation Chemicals LLC
Y1231310-25g
tert-butyl (3S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
1418193-04-0 97%
25g
$3795 2025-02-25
eNovation Chemicals LLC
Y1231310-100mg
tert-butyl (3S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
1418193-04-0 97%
100mg
$105 2024-07-21
eNovation Chemicals LLC
Y1231310-100mg
tert-butyl (3S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
1418193-04-0 97%
100mg
$105 2025-02-25
eNovation Chemicals LLC
Y1231310-25g
tert-butyl (3S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
1418193-04-0 97%
25g
$3795 2025-02-27

(3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 関連文献

(3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylateに関する追加情報

(3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 1418193-04-0): A Comprehensive Overview

The compound (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 1418193-04-0) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their potential applications in drug discovery and development. The molecule's unique structure, featuring a tert-butyl group, a fluorine atom, and a hydroxyl group, contributes to its intriguing chemical properties and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. Researchers have employed various strategies, including enantioselective synthesis and asymmetric catalysis, to produce this compound with high optical purity. The incorporation of the tert-butyl group enhances the molecule's stability, while the fluorine atom introduces electronic effects that can modulate its reactivity and bioavailability.

In terms of biological activity, (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate has shown promising results in preclinical studies. It exhibits potential as a lead compound for the development of novel therapeutics targeting various diseases, including neurodegenerative disorders and inflammatory conditions. The hydroxyl group plays a crucial role in mediating interactions with biological targets, such as enzymes and receptors, making this compound a valuable tool for exploring molecular mechanisms in disease pathogenesis.

One of the most recent breakthroughs involving this compound is its application in drug delivery systems. Scientists have investigated its ability to act as a prodrug or carrier molecule, enhancing the efficacy and reducing the toxicity of therapeutic agents. The stereochemistry at the (3S) position is particularly important, as it influences the compound's pharmacokinetic properties and tissue distribution.

Moreover, computational studies have provided deeper insights into the molecular interactions of (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate with biological systems. Advanced molecular modeling techniques have revealed that the compound's tert-butyl group contributes to its lipophilicity, while the fluorine atom enhances its ability to penetrate cellular membranes. These findings underscore the importance of rational drug design in optimizing the compound's therapeutic potential.

In conclusion, (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 1418193-04-0) represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with recent research findings, positions it as a promising candidate for future drug development efforts. As ongoing studies continue to unravel its full potential, this compound is poised to make a meaningful impact in the field of medicinal chemistry.

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